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Abstract

4-Fluoro-1-iodo-2-methoxybenzene is a polysubstituted aromatic compound of significant
interest to the scientific community, particularly those in pharmaceutical research and organic
synthesis. Its unique arrangement of functional groups—a reactive iodine atom, an electron-
withdrawing fluorine atom, and an electron-donating methoxy group—makes it a versatile and
valuable building block for the construction of complex molecular architectures. The iodine
atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while
the fluorine and methoxy substituents provide mechanisms to fine-tune electronic properties,
metabolic stability, and binding interactions of target molecules. This guide provides a
comprehensive overview of the compound's physicochemical properties, reactivity, key
synthetic transformations, and applications, with a focus on providing field-proven insights for
researchers and drug development professionals.

Introduction: A Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the ability to precisely
and efficiently construct complex organic molecules is paramount. Halogenated aromatic
compounds are cornerstone intermediates, acting as versatile scaffolds for further
functionalization. 4-Fluoro-1-iodo-2-methoxybenzene (CAS No: 450-90-8) has emerged as a
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particularly strategic reagent.[1] The molecule features a trifecta of functionalities on a benzene
ring:

e An lodo Group: The carbon-iodine (C-1) bond is the most reactive of the carbon-halogen
bonds in palladium-catalyzed cross-coupling reactions. Its relatively low bond dissociation
energy facilitates the critical oxidative addition step, enabling reactions to proceed under mild
conditions with high efficiency.[2][3]

o A Fluoro Group: The incorporation of fluorine is a well-established strategy in drug design to
enhance metabolic stability, improve binding affinity, and modify physicochemical properties
like lipophilicity and pKa.[4]

o A Methoxy Group: This electron-donating group influences the electronic properties of the
aromatic ring and can participate in key binding interactions (e.g., hydrogen bonding) in
biological targets.

This unique combination makes 4-Fluoro-1-iodo-2-methoxybenzene an ideal starting material
for creating libraries of compounds in drug discovery programs and for the synthesis of
advanced functional materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-Fluoro-1-iodo-2-methoxybenzene are summarized below.
This data is critical for experimental design, including solvent selection, reaction temperature,
and purification strategies.
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Property Value Source(s)
CAS Number 450-90-8 [1]
Molecular Formula C7HsFIO [1][5]
Molecular Weight 251.94 g/mol [5][6]
Appearance Solid

Purity Typically =97% [1]

Storage Temperature 2-8°C or Refrigerator [1]
SMILES COC1=C(C=CC(=C1L)F)I [5]
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Spectroscopic Characteristics

While detailed spectra are specific to the acquisition conditions, the expected characteristics
are as follows:

e 'H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and
the methoxy group protons. The aromatic signals would exhibit coupling patterns (e.g.,
doublets, doublet of doublets) influenced by both the fluorine and iodine atoms. The methoxy
group would appear as a sharp singlet around 3.8-4.0 ppm.

e 13C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon
attached to the iodine atom would be found at a relatively high field (low ppm value, ~85-90
ppm) due to the heavy atom effect, while the carbon attached to fluorine would show a large
one-bond C-F coupling constant.

e Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak
(M*) at m/z = 252. The isotopic pattern would be simple due to the monoisotopic nature of
fluorine and iodine. Predicted adducts include [M+H]* at m/z 252.95201.[5][6]

Chemical Reactivity and Key Transformations
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The primary utility of 4-Fluoro-1-iodo-2-methoxybenzene lies in its capacity to undergo a

variety of cross-coupling reactions, leveraging the high reactivity of the C-I bond. The diagram

below illustrates its role as a central hub for generating diverse molecular structures.

Core Building Block

4-Fluoro-1-iodo-2-methoxybenzene

Key Cross-Coupling Reactions

Suzuki-Miyaura Buchwald-Hartwig onogashirs
Coupling Amination oupling
Resulting Scaffolds
J V \J
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Caption: Versatility of 4-Fluoro-1-iodo-2-methoxybenzene in synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically

between an aryl halide and an organoboron species.[7] The high reactivity of the C-I bond in 4-

Fluoro-1-iodo-2-methoxybenzene makes it an excellent substrate for this transformation,

allowing for the synthesis of complex biaryl structures often found in pharmaceuticals.[3][8]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(ll)

oxidation states. The C-I bond is weak enough to readily undergo oxidative addition to the

Pd(0) complex, initiating the catalytic cycle. A base is required to activate the boronic acid,

forming a more nucleophilic boronate species that facilitates the key transmetalation step.[9]
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Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine 4-Fluoro-1-iodo-2-methoxybenzene (1.0 eq.), the desired arylboronic
acid (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%).

Solvent and Base Addition: Add a suitable solvent system (e.g., toluene, dioxane, often with
water) and a base (e.g., K2COs, KsPOa4, Cs2C0Os3, 2.0-3.0 eq.).

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and
monitor by TLC or LC-MS until the starting material is consumed.

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl
acetate), and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-
nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11] This
reaction allows for the coupling of aryl halides with a wide range of primary and secondary
amines.[12][13] The use of 4-Fluoro-1-iodo-2-methoxybenzene enables the direct
introduction of an amino group, leading to the synthesis of substituted anilines that are
prevalent in drug molecules.

Causality: Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the
C-I bond to a Pd(0) complex. The key difference is the subsequent step, where the amine
coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu) is
essential to deprotonate the coordinated amine, forming a palladium-amido complex.

Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0)
catalyst.[10][12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is
critical for stabilizing the catalytic species and promoting the reductive elimination step.[13][14]

o Reaction Setup: To a Schlenk tube, add the palladium precatalyst (e.g., Pdz(dba)s, 1-2
mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., KOt-Bu, 1.4 eq.).
Evacuate and backfill the tube with an inert gas.

o Reagent Addition: Add 4-Fluoro-1-iodo-2-methoxybenzene (1.0 eq.), the amine (1.2 eq.),
and an anhydrous solvent (e.g., toluene or dioxane).

e Heating: Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the
reaction is complete as monitored by LC-MS.

o Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a
pad of Celite.

 Purification: Concentrate the filtrate and purify the residue by flash column chromatography
to afford the desired aryl amine.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
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Applications in Research and Drug Development

The scaffolds derived from 4-Fluoro-1-iodo-2-methoxybenzene are integral to the
development of new chemical entities (NCES).

o Pharmaceutical Development: This compound serves as a key intermediate in synthesizing
molecules for various therapeutic areas.[15] The fluoro-methoxy-aniline or fluoro-methoxy-
biaryl motifs are present in numerous bioactive molecules, including kinase inhibitors, GPCR
modulators, and anti-infective agents. The fluorine atom often blocks sites of metabolic
oxidation, increasing the drug's half-life, while the methoxy group can be a crucial hydrogen
bond acceptor in receptor binding pockets.

¢ Organic Synthesis: Beyond pharmaceuticals, it is used to create complex molecules for
materials science, such as organic light-emitting diodes (OLEDs) and functional polymers,
where the electronic properties of the substituted aromatic ring are exploited.[15]

e Agrochemicals: Similar to pharmaceuticals, the structural motifs are used in the design of
next-generation herbicides and pesticides with improved efficacy and environmental profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory when handling 4-
Fluoro-1-iodo-2-methoxybenzene.

e Hazard Statements: The compound is associated with hazard statements H302 (Harmful if
swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335

(May cause respiratory irritation).[1]
e Precautionary Measures:
o Work in a well-ventilated fume hood.[16]

o Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[16][17]

o Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b2497414?utm_src=pdf-body
https://www.ub.edu/visitavirtual/visitavirtualEH/panoramiques-360/UB-tour-master.html?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F1756212784%27)%3B%22%3E%3C/krpano%3E
https://www.ub.edu/visitavirtual/visitavirtualEH/panoramiques-360/UB-tour-master.html?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F1756212784%27)%3B%22%3E%3C/krpano%3E
https://www.benchchem.com/product/b2497414?utm_src=pdf-body
https://www.benchchem.com/product/b2497414?utm_src=pdf-body
https://www.aobchem.com/4-fluoro-1-iodo-2-methoxybenzene.html
https://www.fishersci.com/store/msds?partNumber=AAA1896206&productDescription=4-FLRO-1-IODO-2-NTROBNZENE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA1896206&productDescription=4-FLRO-1-IODO-2-NTROBNZENE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC204500010&productDescription=1-FLUORO-4-IODOBENZENE+1ML&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA1896206&productDescription=4-FLRO-1-IODO-2-NTROBNZENE+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2497414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o In case of contact, rinse the affected area thoroughly with water and seek medical
attention if irritation persists.

o Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator (2-
8°C), to ensure long-term stability.[1]

Conclusion

4-Fluoro-1-iodo-2-methoxybenzene is a high-value, strategic building block for chemical
synthesis. Its well-defined reactivity, centered on the labile carbon-iodine bond, provides a
reliable entry point for sophisticated molecular construction via powerful cross-coupling
reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of both
fluoro and methoxy substituents offers medicinal chemists critical tools to modulate the
biological and pharmacokinetic properties of new drug candidates. This guide has outlined its
core properties and provided the foundational knowledge for its effective and safe utilization in
a research and development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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